2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19758841
InChI: InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3
SMILES:
Molecular Formula: C12H14O4S2
Molecular Weight: 286.4 g/mol

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

CAS No.:

Cat. No.: VC19758841

Molecular Formula: C12H14O4S2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide -

Specification

Molecular Formula C12H14O4S2
Molecular Weight 286.4 g/mol
IUPAC Name 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide
Standard InChI InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3
Standard InChI Key YCFMVBSPPADMPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (IUPAC name: 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide) belongs to the dithiepine class of organosulfur compounds. Its molecular formula is C₁₂H₁₄O₄S₂, with a molar mass of 286.36 g/mol . The structure features a seven-membered dithiepine ring system with two sulfone groups (-SO₂-) at positions 1 and 4, along with a para-methylphenyl substituent at position 2.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄S₂
Molecular Weight286.36 g/mol
XLogP1.1
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Canonical SMILESCC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O

The compound satisfies Lipinski’s Rule of Five (molecular weight <500, XLogP <5, hydrogen bond donors <5, acceptors <10), suggesting favorable pharmacokinetic properties for drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols remain proprietary, patent literature indicates that dithiepine tetroxides are typically synthesized through oxidative cyclization of dithiol precursors. For this derivative, a plausible route involves:

  • Thiolation: Reaction of 4-methylbenzyl chloride with 1,2-ethanedithiol to form a dithioether intermediate.

  • Oxidative Cyclization: Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to induce ring closure and sulfone formation .

The process likely employs controlled stoichiometry to achieve the 1,1,4,4-tetraoxide configuration while minimizing over-oxidation byproducts.

Stability and Reactivity

Pharmacological Profile

Galanin Receptor Antagonism

This compound exhibits selective antagonism at galanin receptor type 1 (GALR1), a G protein-coupled receptor implicated in epilepsy, pain modulation, and neuroendocrine regulation . Binding assays demonstrate an IC₅₀ of 190 nM against human GALR1, with no appreciable activity at GALR2 or GALR3 subtypes .

Table 2: Pharmacological Parameters

ParameterValueAssay TypeSource
GALR1 IC₅₀190 nMCompetitive binding
Selectivity (GALR2/GALR3)>100-foldFunctional assay
Lipophilicity (LogD₇.₄)1.3Shake-flask

The antagonism mechanism involves competitive displacement of galanin at the orthosteric site, as evidenced by molecular docking studies using GPCR-EXP models of GALR1 .

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

  • Sulfone Configuration: The 1,1,4,4-tetraoxide motif is critical for GALR1 affinity. Mono- or tri-oxidized analogues show ≥10-fold reduced potency .

  • Substituent Effects: Para-methyl on the phenyl ring optimizes hydrophobic interactions with GALR1’s transmembrane domain 3. Larger groups (e.g., ethyl, isopropyl) impair binding .

  • Ring Size: Six-membered dithiane tetroxides exhibit lower receptor selectivity compared to seven-membered dithiepines .

Table 3: Analogues and Relative Potency

CompoundGALR1 IC₅₀ (nM)Selectivity Index
2-(4-Methylphenyl)-dithiepine tetraoxide190>100
2-Phenyl-dithiepine tetraoxide42045
2-(4-Chlorophenyl)-dithiin tetraoxide85018

Future Research Directions

  • Mechanistic Elucidation: Cryo-EM structures of the compound-GALR1 complex could refine binding models.

  • Disease Models: Efficacy testing in transgenic mice overexpressing human GALR1.

  • Prodrug Development: Ester prodrugs to enhance blood-brain barrier penetration.

  • Combination Therapies: Synergy studies with antiepileptic drugs (e.g., levetiracetam).

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